molecular formula C11H8N2O B1605933 6-Methoxyquinoline-2-carbonitrile CAS No. 5467-79-8

6-Methoxyquinoline-2-carbonitrile

Cat. No.: B1605933
CAS No.: 5467-79-8
M. Wt: 184.19 g/mol
InChI Key: MOBUAKGGKVGTIE-UHFFFAOYSA-N
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Description

6-Methoxyquinoline-2-carbonitrile is a heterocyclic organic compound with the molecular formula C11H8N2O. It is characterized by a quinoline core structure substituted with a methoxy group at the 6th position and a cyano group at the 2nd position. This compound is of significant interest due to its diverse applications in scientific research and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline-2-carbonitrile typically involves the reaction of 6-methoxyquinoline with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethyl sulfoxide (DMSO) at room temperature for several hours. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyquinoline-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

6-Methoxyquinoline-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxyquinoline-2-carbonitrile involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. The compound’s ability to generate reactive oxygen species (ROS) disrupts the redox balance within cells, causing oxidative damage to DNA and other cellular components .

Comparison with Similar Compounds

  • 2-Chloro-6-methoxyquinoline-3-carbonitrile
  • 6-Fluoropyridine-2-carbonitrile
  • 6-Hydroxybenzothiazole-2-carbonitrile

Comparison: 6-Methoxyquinoline-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher reactivity in certain substitution reactions and has shown promising results in biological assays, particularly in cancer research .

Properties

IUPAC Name

6-methoxyquinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-14-10-4-5-11-8(6-10)2-3-9(7-12)13-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBUAKGGKVGTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282317
Record name 6-methoxyquinoline-2-carbonitrile
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Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5467-79-8
Record name 6-Methoxy-2-quinolinecarbonitrile
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Record name 5467-79-8
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Record name 6-methoxyquinoline-2-carbonitrile
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Record name 6-Methoxy-2-quinolinecarbonitrile
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Synthesis routes and methods

Procedure details

Compounds of formula II can be manufactured starting from commercially available 6-methoxy-quinoline (1) that can converted to the N-oxide 2 by reaction with hydrogen peroxide and a solvent like acetic acid under refluxing conditions. The 6-methoxy-quinoline-1-oxide is reacted with silver cyanide and benzoyl chloride to obtain the 6-methoxy-quinoline-2-carbonitrile 3 via a modification of the Reisset'sche reaction (Ber., 38, 1610 (1905). Hydrolysis of the cyano group can be affected by employing an acidic or basic medium. We find it convenient to use a base like sodium hydroxide and after acidic treatment of the mixture we obtained the corresponding 6-methoxy-quinoline-2-carboxylic acid 4. Removal of the methyl group with an acid like hydrobromic acid 48% in water gives 6-hydroxy-quinoline-2-carboxylic acid (5). The acid can be esterified with an alcohol like ethanol and an acid like sulfuric acid to yield the 6-hydroxy-quinoline-2-carboxylic acid ester II, for example 6-hydroxy-quinoline-2-carboxylic acid ethyl ester (IIa).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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